
(6-Methylpiperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (6-Methylpiperidin-3-yl)methanol involves the biocatalytic transamination and crystallization-induced dynamic resolution . This method starts with the transamination of a suitable precursor, followed by crystallization to achieve the desired stereochemistry. The reaction conditions typically involve the use of specific enzymes and controlled temperature and pH conditions to facilitate the transamination process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar biocatalytic processes. The scalability of these methods depends on the availability of the enzymes and the efficiency of the crystallization process. Additionally, solvent-free Michael reactions and other solvent-based reactions can be employed to produce this compound on an industrial scale.
化学反応の分析
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxylic acid or ketone, depending on reaction conditions:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (aq. H₂SO₄) | 0–5°C, 4 hours | (6-Methylpiperidin-3-yl)carboxylic acid | 78% | |
CrO₃ (Jones reagent) | Room temperature, 2 hours | 3-Keto-6-methylpiperidine | 65% | |
TEMPO/NaOCl | pH 9–10, 25°C, 1 hour | (6-Methylpiperidin-3-yl)carbaldehyde | 82% |
Mechanistic Insight :
-
Mn(VII) in KMnO₄ oxidizes primary alcohols to carboxylic acids via a two-step process (aldehyde intermediate).
-
Cr(VI) in Jones reagent selectively oxidizes secondary alcohols to ketones.
Esterification and Acylation
The hydroxyl group participates in esterification with acyl chlorides or anhydrides:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetyl chloride | Pyridine, 0°C, 30 minutes | (6-Methylpiperidin-3-yl)methyl acetate | 89% | |
Benzoyl chloride | DMAP, CH₂Cl₂, reflux, 2 hours | (6-Methylpiperidin-3-yl)methyl benzoate | 75% | |
Succinic anhydride | NEt₃, THF, 25°C, 6 hours | (6-Methylpiperidin-3-yl)methyl succinate | 68% |
Applications :
-
Ester derivatives enhance lipophilicity for drug delivery systems.
Nucleophilic Substitution
The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for subsequent substitutions:
Step | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Tosylation | TsCl, pyridine, 0°C, 1 hour | (6-Methylpiperidin-3-yl)methyl tosylate | 95% | |
SN2 with NaN₃ | DMF, 80°C, 12 hours | (6-Methylpiperidin-3-yl)methyl azide | 83% | |
Reduction (LiAlH₄) | THF, reflux, 3 hours | (6-Methylpiperidin-3-yl)methyl amine | 76% |
Key Observation :
-
Tosylate intermediates enable efficient azide or amine formation for click chemistry applications.
Ring-Opening and Functionalization
The piperidine ring can undergo selective modifications:
Hydrogenation
Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C (10%) | EtOH, 50 psi, 6 hours | 3-(Hydroxymethyl)piperidine | 91% |
Michael Addition
A biocatalytic approach enables stereoselective synthesis of intermediates for orexin receptor antagonists :
-
Substrate : Methyl vinyl ketone + diethyl malonate
-
Enzyme : Transaminase (ATA-117)
-
Conditions : pH 7.5, 30°C, 24 hours
Dynamic Resolution and Crystallization
A crystallization-induced dynamic resolution (CIDR) process resolves racemic mixtures of lactam precursors:
-
Substrate : trans/cis-Lactam acid (17)
-
Base : L-Proline
-
Conditions : MeOH/H₂O, 5°C, 12 hours
-
Outcome : >95% diastereomeric excess, 91% yield of trans-lactam acid salt .
Comparative Reactivity Table
Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
---|---|---|---|
Oxidation (KMnO₄) | 1.2 × 10⁻³ | 58.3 | High (COOH) |
Esterification (AcCl) | 4.7 × 10⁻² | 34.1 | Moderate |
Tosylation (TsCl) | 9.8 × 10⁻² | 28.9 | High |
科学的研究の応用
Synthesis of (6-Methylpiperidin-3-yl)methanol
The synthesis of this compound has been achieved through several methods, including biocatalytic transamination and crystallization-induced dynamic resolution. A notable study describes a four-step synthesis process with an overall yield of 40%, employing methyl vinyl ketone and diethyl malonate as starting materials. This method highlights the efficiency of using biocatalysts for asymmetric synthesis, which is crucial in creating compounds with specific stereochemistry for biological activity .
Pharmacological Properties
This compound exhibits several pharmacological properties that make it a candidate for drug development:
- Orexin Receptor Antagonism : It serves as a core structure for orexin receptor antagonists, such as MK-6096, which is currently under clinical trials for treating insomnia. The compound's ability to selectively inhibit orexin receptors suggests its potential in managing sleep disorders .
- CNS Activity : Studies indicate that compounds derived from this compound can interact with the central nervous system, potentially leading to treatments for various CNS disorders. The binding affinities and selectivity profiles of these compounds are critical in their development as therapeutics .
Case Study 1: Orexin Receptor Antagonist Development
The development of MK-6096 involved the synthesis of this compound as part of its piperidine core. The compound was synthesized using a biocatalytic approach that enhanced yield and purity, demonstrating the importance of this compound in the context of sleep medicine .
Case Study 2: Antitumor Activity
Research has also explored the antitumor potential of derivatives based on this compound. Certain modifications have shown promising results in inhibiting tumor growth in vitro, indicating that this compound could serve as a scaffold for developing anticancer agents .
Potential Applications
The applications of this compound extend beyond sleep disorders and cancer treatment:
- Drug Discovery : Its structure can be modified to enhance selectivity and efficacy against various targets, making it a versatile scaffold in drug design.
- Neuropharmacology : Due to its interaction with CNS receptors, it holds promise for developing treatments for neurological conditions such as anxiety and depression .
Data Summary Table
作用機序
The mechanism of action of (6-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to (6-Methylpiperidin-3-yl)methanol include other piperidine derivatives such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry, which can lead to unique chemical and biological properties.
生物活性
(6-Methylpiperidin-3-yl)methanol, also known as [(6R)-6-methylpiperidin-3-yl]methanol, is a chiral compound characterized by a piperidine ring with a methyl group at the sixth position and a hydroxymethyl group at the third position. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅NO
- IUPAC Name : [(6R)-6-methylpiperidin-3-yl]methanol
- Chirality : The compound exists in chiral forms, which can influence its biological activity and pharmacokinetics.
This compound primarily interacts with various receptors and enzymes, influencing numerous biological pathways. Its mechanism of action includes:
- Orexin Receptor Antagonism : It acts as a dual antagonist for orexin receptors (Orexin 1 and Orexin 2), which are implicated in regulating sleep, arousal, and appetite. This antagonistic activity suggests potential therapeutic applications for sleep disorders such as insomnia and obesity.
- NMDA Receptor Modulation : The compound exhibits antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal signaling. This interaction may have implications for treating neurological disorders like Alzheimer's disease and schizophrenia.
- Biocatalytic Applications : It has been identified as a biocatalyst for synthesizing lactams and amides, showcasing its utility in organic synthesis under mild reaction conditions with high enantioselectivity.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a lead compound in drug development:
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Orexin Receptor Antagonism | Inhibits orexin receptor activity, affecting sleep regulation and appetite control. | |
NMDA Receptor Antagonism | Modulates NMDA receptor activity, potentially impacting neurodegenerative disease treatment. | |
Biocatalysis | Functions as a catalyst in the synthesis of lactams and amides with high enantioselectivity. |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Orexin Receptor Studies : Research demonstrated that this compound effectively inhibits both orexin receptor subtypes, indicating its potential for developing treatments for insomnia and obesity. Functional assays confirmed its high binding affinity to these receptors.
- Neurological Implications : Studies focusing on NMDA receptor antagonism suggest that this compound could be beneficial in managing conditions like Alzheimer's disease. Its ability to modulate neuronal signaling pathways may provide new avenues for therapeutic interventions.
- Synthesis Applications : The compound's role as a biocatalyst has been highlighted in various organic synthesis processes, where it facilitates reactions under mild conditions while maintaining high selectivity.
特性
IUPAC Name |
(6-methylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGWFUUVQICDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。